Etafenone hydrochloride

Catalog No.
S527472
CAS No.
2192-21-4
M.F
C21H28ClNO2
M. Wt
361.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etafenone hydrochloride

CAS Number

2192-21-4

Product Name

Etafenone hydrochloride

IUPAC Name

1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one;hydrochloride

Molecular Formula

C21H28ClNO2

Molecular Weight

361.9 g/mol

InChI

InChI=1S/C21H27NO2.ClH/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18;/h5-13H,3-4,14-17H2,1-2H3;1H

InChI Key

BYWIEEUABBZFEE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2.Cl

Solubility

Soluble in DMSO

Synonyms

Etafenone hydrochloride; Etafenone HCl; Coronabason; L.G. 11,457 hydrochloride; NSC 166350; NSC-166350; NSC166350;

Canonical SMILES

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2.Cl

Description

The exact mass of the compound Etafenone hydrochloride is 361.1809 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166350. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Propiophenones - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

361.1809

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NTS160XKGC

Related CAS

90-54-0 (Parent)

MeSH Pharmacological Classification

Vasodilator Agents

Other CAS

2192-21-4

Wikipedia

Etafenone hydrochloride

Dates

Modify: 2023-07-15

[HEMODYNAMIC RESEARCH ON THE ACTION OF L. G. 11457 (DIALICOR) IN EXPERIMENTAL ANIMALS]

G BROTZU, G BINAGHI
PMID: 14311176   DOI:

Abstract




[Treatment of angina pectoris with calcium antagonists]

R Hopf, H J Becker, G Kober, S Dowinsky, M Kaltenbach
PMID: 6751971   DOI:

Abstract




Effect of calcium antagonist, etafenone hydrochloride, on the isolated guinea pig tracheal tissues

S Kitamura, Y Ishihara
PMID: 7191291   DOI:

Abstract

The present investigation was conducted to study the effect of 2'-[2-(diethylamino)ethoxy]-3-phenylpropiophenone hydrochloride (etafenone hydrochloride) on the action of various bronchoactive agents using isolated guinea pig tracheal tissues. Acetylcholine hydrochloride, prostaglandin F2a, histamine dihydrochloride and serotonin-creatinine sulfate induced contractile responses in guinea pig tracheal tissues were attenuated, while, isoprenaline hydrochloride, prostaglandin E2, salbutamol hemisulfate, aminophylline and adrenaline-induced relaxing responses were potentiated with continuous infusion of etafenone hydrochloride. These results suggest that etafenone hydrochloride would become a useful therapeutic agent in the treatment of chronic obstructive pulmonary disease.


[Studies on the inhibitory effect of etafenone hydrochloride on platelet aggregation]

A Ujiie, H Komatsu, T Kubota, S Hamano, J Naito
PMID: 6618341   DOI:

Abstract

The inhibitory effect of etafenone hydrochloride (etafenone) on platelet aggregation in rabbit platelet rich plasma and the involvement of the arachidonic acid (AA) cascade in the inhibitory mechanism for etafenone on platelet aggregation were studied. 1) Etafenone exhibited a dose-dependent inhibitory effect on collagen (15--20 micrograms/ml)-induced platelet aggregation, and its median inhibitory concentration (IC50) was 1.7 X 10(-5)M. 2) In ADP (20 microM)-induced aggregation, etafenone also exhibited a dose-dependent inhibitory effect, but its IC50 was 2.7 X 10(-4)M and was significantly higher than that in the case of collagen. 3) Etafenone inhibited AA (0.3--0.5mM)-induced platelet aggregation dose-dependently. Its IC50 was 2.8 X 10(-5)M. 4) In thromboxane (TX) A2-induced aggregation, etafenone exhibited a dose-dependent inhibition, and the IC50 was 3.2 X 10(-4)M. 5) Trapidil which was reported to inhibit platelet aggregation via phosphodiesterase (PDE) inhibition had a similar IC50 on ADP- and TXA2-induced platelet aggregation to that of etafenone, but in collagen- and AA-induced aggregation, its IC50 was higher than that of etafenone. 6) Etafenone (3 X 10(-6)--3 X 10(-4)M) dose-dependently inhibited the production of TXB2 in PRP induced by collagen. 7) Etafenone scarcely affected TXA2 synthetase activity in rabbit platelet homogenate. 8) The correlation between the inhibitory effect of etafenone on platelet aggregation and inhibition of AA metabolism activation and PDE inhibition was discussed.


Effects of etafenone on myocardial energy metabolism as studied by an organ redoximeter and biochemical analyses

Y Etoh, M Nakazawa, S Imai
PMID: 6482088   DOI: 10.1254/jjp.35.229

Abstract

Direct recording of reduced nicotinamide adenine dinucleotide (NADH) fluorescence was conducted with an organ redoximeter in isolated perfused guinea pig heart. Cross-clamping of the aortic inflow line resulted in an increase in NADH fluorescence. After etafenone (10(-6) M), there was a significant prolongation of the time to the detectable or the maximum increase in NADH fluorescence. The magnitude of the increase in NADH fluorescence tended to be reduced (135% as compared with 145% in the control group). Supplemental chemical analyses revealed a significant increase in creatine phosphate, adenosine triphosphate (ATP) and total adenine nucleotide in the etafenone-pretreated group 15 min after postischemic reperfusion, although the ischemia-induced changes were not improved by this compound. It was suggested that the better recovery of myocardial high energy phosphate levels produced by etafenone was brought about by a decrease in oxygen consumption due to a decrease in mechanical performance of the heart and possibly by a better resynthesis of ATP.


Propiverine-induced Parkinsonism: a case report and a pharmacokinetic/pharmacodynamic study in mice

H Matsuo, A Matsui, R Nasu, H Takanaga, N Inoue, F Hattori, H Ohtani, Y Sawada
PMID: 10888308   DOI: 10.1023/a:1007516916077

Abstract

We present a case report of propiverine-induced Parkinsonism. We previously reported the induction of catalepsy by amiodarone, aprindine and procaine, which possess a diethylaminomethyl moiety and demonstrated selective blockade of dopamine D2 receptors by these drugs in mice. We hypothesized that drugs possessing a diethylaminomethyl structure may generally induce Parkinsonism and/or catalepsy.
Thus, we performed a study to examine whether oxybutynin, pentoxyverine and etafenone, as well as propiverine, induce catalepsy in mice.
The intensity of drug-induced catalepsy was in the order: haloperidol > etafenone > pentoxyverine > propiverine > oxybutynin. In vivo occupancy of dopamine D1, D2 and mACh receptors in the striatum was also examined. The in vitro binding affinities to the D1, D2 and mACh receptors in the striatum synaptic membrane were within the ranges of 2.4-140 microM, 380-4,200 nM, and 1.2-2,800 nM, respectively.
These results support the idea that any drug possessing a diethylaminomethyl moiety may contribute to the induction of catalepsy, possibly by occupying dopamine receptors.


[Effect of baxacor on the hemodynamics and contractile function of the myocardium in acute ischemia (an experimental study)]

V A Sandrikov, L I Ol'binskaia, E A Demurov, V I Sadovnikov, Iu N Mikhailov
PMID: 642242   DOI:

Abstract

The article discusses the results of experiments on 16 dogs in which acute myocardial ischemia was reproduced with intravenous infusion of baksacor and without the infusion of the drug; control experiments were also performed on an intact heart with baksacor infusion. Hemodynamics and myocardial contractility were studied throughout the entire experiment. It was found that baksacor had practically no effect on an intact heart. In acute ischemia the maximum effect of the drug was manifested on the 5th-25th minutes. An increase of the stroke volume and normalization of the rate of shortening of the contraction component were observed. An anti-arrhythmic effect of baksacor was noted.


Myasthenia-like syndrome induced by cardiovascular agents. Report of a case

B Fierro, M G Castiglione, G Salemi, G Savettieri
PMID: 3036745   DOI: 10.1007/BF02337592

Abstract

The case of a myasthenia-like syndrome induced by cardiovascular drugs is reported. The clinical and electrophysiological features of the case are discussed.


[Effects of etafon on calcium ion contents in smooth muscle cells of the aorta]

P V Sergeev, A S Dukhanin, V A Nikolaevskiĭ, K M Reznikov
PMID: 1786372   DOI:

Abstract

Aethaphonium (dialicor) in 5-20 microM concentrations causes the dose dependent Ca decreasing in resting smooth muscle cells of rabbit aorta. In dose of 0.5-2.0 microM dialicor decreases the extent of transient in cytosolic-free calcium induced by application acetylcholine (10 microM) and high extracellular K (119 microM). This effect of dialicor is most expressed in attitude to the myocytes, containing the hyper K medium.


[Effect of calcium antagonist, etafenone hydrochloride, on the contractile responses in rabbit pulmonary artery and descending aorta strips (author's transl)]

Y Ishihara, E Inada, S Kitamura
PMID: 523840   DOI:

Abstract




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